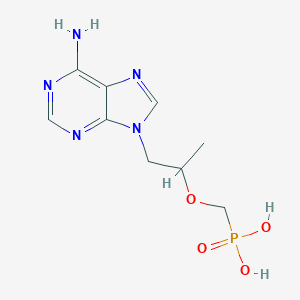

9-(2-Fosfonometoxipropil)adenina

Descripción general

Descripción

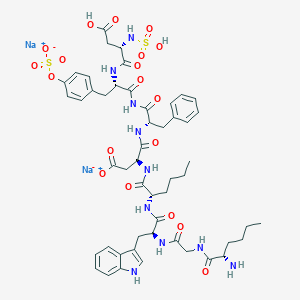

Tenofovir-d6 es una forma deuterada de tenofovir, que es un análogo nucleotídico del inhibidor de la transcriptasa inversa. Se utiliza principalmente como estándar interno para la cuantificación de tenofovir en diversos métodos analíticos. El propio tenofovir es un análogo diéster de nucleótido acíclico de la adenosina monofosfato y se utiliza ampliamente en el tratamiento de las infecciones por VIH y hepatitis B .

Aplicaciones Científicas De Investigación

Tenofovir-d6 se utiliza ampliamente en la investigación científica, particularmente en:

Química: Como estándar interno en métodos analíticos como la HPLC y la espectrometría de masas para la cuantificación de tenofovir.

Biología: Estudio de la farmacocinética y el metabolismo de tenofovir en sistemas biológicos.

Medicina: Investigación de la eficacia y seguridad de los tratamientos basados en tenofovir para el VIH y la hepatitis B.

Industria: Control de calidad y validación de formulaciones farmacéuticas que contienen tenofovir

Mecanismo De Acción

Tenofovir-d6, al igual que tenofovir, inhibe la actividad de la transcriptasa inversa del VIH-1 al competir con el sustrato natural, la desoxiadenosina 5'-trifosfato, y provocar la terminación de la cadena de ADN. Esto impide la replicación del virus. Los objetivos moleculares incluyen la enzima transcriptasa inversa, y las vías implicadas son las relacionadas con la síntesis de ADN viral .

Safety and Hazards

9-(2-Phosphonomethoxypropyl)adenine is a nucleotide analogue with potent antiretroviral activity in vitro and in simian models . A randomized, double-blind, placebo-controlled, dose-escalation clinical trial of intravenous PMPA monotherapy was conducted in 20 human immunodeficiency virus (HIV)-infected adults with CD4 cell counts of >/=200 cells/mm3 and plasma HIV RNA levels of >/=10,000 copies/ml . All subjects tolerated dosing without significant adverse events .

Análisis Bioquímico

Biochemical Properties

9-(2-Phosphonomethoxypropyl)adenine interacts with various enzymes, proteins, and other biomolecules. It is resistant to phosphorolytic cleavage by cellular esterases, making it both enzymatically and chemically stable . This stability allows it to be taken up by cells in an unaltered intact form .

Cellular Effects

The compound has shown potent and selective activity against human immunodeficiency virus (HIV) and other retroviruses . It exerts its effects by inhibiting the replication of these viruses within the host cells .

Molecular Mechanism

The molecular mechanism of action of 9-(2-Phosphonomethoxypropyl)adenine involves its conversion to its antivirally active diphosphate derivatives by the enzyme 5-Phosphoribosyl 1-pyrophosphate synthetase . This conversion allows it to inhibit the replication of viruses within the host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-(2-Phosphonomethoxypropyl)adenine have been observed to change over time. For instance, short-term administration of relatively high doses and prolonged low-dose administration are safe . Chronic daily administration of a high dose results in adverse effects on kidney and bone .

Dosage Effects in Animal Models

In animal models, the effects of 9-(2-Phosphonomethoxypropyl)adenine vary with different dosages. For example, the PMPA dose for monkeys at 8 months of age should be 30 mg/kg .

Metabolic Pathways

9-(2-Phosphonomethoxypropyl)adenine is involved in various metabolic pathways. It interacts with enzymes such as 5-Phosphoribosyl 1-pyrophosphate synthetase, which converts it directly to its antivirally active diphosphate derivatives .

Transport and Distribution

9-(2-Phosphonomethoxypropyl)adenine is transported and distributed within cells and tissues. Due to its resistance to phosphorolytic cleavage by cellular esterases, it is taken up by cells in an unaltered intact form .

Subcellular Localization

Given its role in inhibiting viral replication, it is likely to be localized within the cytoplasm where it can interact with viral and cellular enzymes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de tenofovir-d6 implica la incorporación de átomos de deuterio en la molécula de tenofovir. Un método común es la esterificación de tenofovir con carbonato de isopropilo clorometilo en presencia de una base y un catalizador de transferencia de fase . La reacción se lleva a cabo normalmente en un disolvente adecuado, seguido de pasos de purificación para obtener el producto deuterado.

Métodos de producción industrial

La producción industrial de tenofovir-d6 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), es común para alcanzar la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

Tenofovir-d6 experimenta diversas reacciones químicas, entre ellas:

Oxidación: Conversión a su forma oxidada.

Reducción: Reducción de grupos funcionales.

Sustitución: Reemplazo de átomos o grupos específicos dentro de la molécula.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir tenofovir-d6 oxidado, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

Tenofovir disoproxilo fumarato: Un profármaco de tenofovir utilizado para la administración oral.

Tenofovir alafenamida: Otro profármaco con un perfil de seguridad mejorado.

Adefovir: Un análogo nucleotídico utilizado para el tratamiento de la hepatitis B

Singularidad

Tenofovir-d6 es único debido a su contenido de deuterio, lo que lo convierte en un estándar interno ideal para fines analíticos. La presencia de átomos de deuterio proporciona propiedades espectrométricas de masas distintas, lo que permite la cuantificación precisa de tenofovir en matrices biológicas complejas .

Propiedades

IUPAC Name |

1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOIRFVFHAKUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861388 | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107021-12-5 | |

| Record name | Tenofovir (parent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

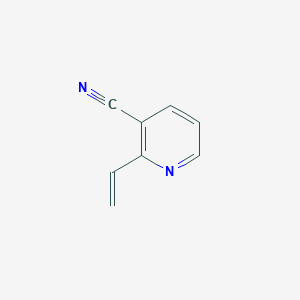

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6,6-dimethyl-2,3-diazabicyclo[3.1.0]hex-2-ene-1-carboxylate](/img/structure/B35504.png)